molecular formula C15H21NO2 B8620888 (S)-ethyl 1-benzyl-3-piperidinecarboxylate

(S)-ethyl 1-benzyl-3-piperidinecarboxylate

Cat. No. B8620888
M. Wt: 247.33 g/mol
InChI Key: CDMAVYOAEITWFQ-AWEZNQCLSA-N
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Patent
US07199147B2

Procedure details

Benzyl chloride (5.5 ml, 47.8 mmol) and potassium carbonate (8.3 g, 60.1 mmol) were added to a solution of ethyl 3-piperidinecarboxylate (6.55 g, 40.0 mmol) in N,N-dimethylformamide (20 ml), and the resulting mixture was stirred at 100° C. for 10 hours. After completion of the reaction, the reaction solution was filtered and the filtrate was subjected to azeotropic concentration with toluene. The resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=20/1) to obtain ethyl 1-benzyl-3-piperidinecarboxylate (7.45 g, 75.3%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH2:20][CH2:19][CH2:18][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:16]1>CN(C)C=O>[CH2:1]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.55 g
Type
reactant
Smiles
N1CC(CCC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was subjected to azeotropic concentration with toluene
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=20/1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07199147B2

Procedure details

Benzyl chloride (5.5 ml, 47.8 mmol) and potassium carbonate (8.3 g, 60.1 mmol) were added to a solution of ethyl 3-piperidinecarboxylate (6.55 g, 40.0 mmol) in N,N-dimethylformamide (20 ml), and the resulting mixture was stirred at 100° C. for 10 hours. After completion of the reaction, the reaction solution was filtered and the filtrate was subjected to azeotropic concentration with toluene. The resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=20/1) to obtain ethyl 1-benzyl-3-piperidinecarboxylate (7.45 g, 75.3%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH2:20][CH2:19][CH2:18][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:16]1>CN(C)C=O>[CH2:1]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.55 g
Type
reactant
Smiles
N1CC(CCC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was subjected to azeotropic concentration with toluene
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=20/1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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